molecular formula C15H20ClNO3 B2470210 Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride CAS No. 2253639-45-9

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride

Cat. No. B2470210
CAS RN: 2253639-45-9
M. Wt: 297.78
InChI Key: PSUAJBVOJCNZDC-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride is a chemical compound with the CAS Number: 2253639-45-9 . It has a molecular weight of 297.78 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride has been used in the creation of chromeno[3,4-c]pyridin-5-ones . It has also been used as a building block for the syntheses of receptor agonists and antagonists .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride . The InChI code for this compound is 1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride are not mentioned in the search results, it has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones . It has also been used as a building block for the syntheses of receptor agonists and antagonists .


Physical And Chemical Properties Analysis

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 297.78 . The InChI code for this compound is 1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 3-Azabicyclo Derivatives : Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride is used in the synthesis of 3-azabicyclo derivatives, demonstrating its utility in creating structurally complex molecules. This includes the formation of 6- and 6,8-substituted 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates, providing insights into the stereochemistry of these reactions and their potential applications (Vafina et al., 2003).

  • Preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate : Starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, the title compound was prepared through a nine-step reaction. This research highlights the compound's potential use in creating complex molecular structures useful in various chemical applications (Wang et al., 2008).

  • Asymmetric Synthesis for Protein Kinase Inhibitor : The compound has been used in the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of a potent protein kinase inhibitor. This underscores its relevance in pharmaceutical synthesis (Hao et al., 2011).

  • Synthesis of Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates : This research demonstrates the compound's use in synthesizing new dyes with potential applications in liquid crystal displays, indicating its versatility in material science and electronics (Bojinov & Grabchev, 2003).

  • Study of Amide Formation Mechanism : this compound contributes to understanding the mechanism of amide formation, crucial in bioconjugation and synthetic chemistry (Nakajima & Ikada, 1995).

  • Inhibitor of Aldose Reductase : As a specific inhibitor of aldose reductase, it shows potential for therapeutic applications, particularly in treating diabetic complications (Mylari et al., 1991).

Safety and Hazards

This compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Ethyl 1-benzyl-3-oxopiperidine-2-carboxylate hydrochloride is an organic compound It has been used as a building block for the syntheses of receptor agonists and antagonists .

Mode of Action

As a building block in the synthesis of receptor agonists and antagonists , it can be inferred that it may interact with specific receptors, influencing their activity.

Biochemical Pathways

Given its use in the synthesis of receptor agonists and antagonists , it can be inferred that it may influence pathways associated with these receptors.

Result of Action

As a building block in the synthesis of receptor agonists and antagonists , it can be inferred that it may have a role in modulating receptor activity, which could have various downstream effects depending on the specific receptor and cell type.

Action Environment

It is generally recommended that the compound be stored in an inert atmosphere at room temperature , suggesting that factors such as oxygen exposure and temperature may affect its stability.

properties

IUPAC Name

ethyl 1-benzyl-3-oxopiperidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)14-13(17)9-6-10-16(14)11-12-7-4-3-5-8-12;/h3-5,7-8,14H,2,6,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUAJBVOJCNZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCCN1CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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